molecular formula C10H16O B14619870 2,5,6,6-Tetramethylcyclohex-2-en-1-one CAS No. 59860-57-0

2,5,6,6-Tetramethylcyclohex-2-en-1-one

Cat. No.: B14619870
CAS No.: 59860-57-0
M. Wt: 152.23 g/mol
InChI Key: KXRGNMKZVAJQJO-UHFFFAOYSA-N
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Description

2,5,6,6-Tetramethylcyclohex-2-en-1-one (CAS 59860-57-0) is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It serves as a notable structural analog and potential synthetic precursor to larger molecules in the fragrance and flavor industry, such as the irones, which are valued for their violet-like scent . This compound has been identified in scientific research as a metabolite, for instance, in studies investigating the microbial degradation of environmental pollutants like pyrene, suggesting its role in biochemical pathways . As a building block in organic synthesis, it offers researchers a versatile intermediate characterized by its ketone group and tetramethyl-substituted cyclohexene ring. This structure makes it a valuable candidate for exploring new chemical reactions, developing novel fragrance compounds, or studying metabolic processes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

59860-57-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,5,6,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7-5-6-8(2)10(3,4)9(7)11/h5,8H,6H2,1-4H3

InChI Key

KXRGNMKZVAJQJO-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=O)C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6,6-Tetramethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 2,5,6,6-tetramethylcyclohexanone with a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2,5,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5,6,6-Tetramethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,5,6,6-Tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone group and the double bond in the cyclohexenone ring. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Analysis

The positional isomer 4,4,6,6-tetramethylcyclohex-2-en-1-one serves as a critical reference for comparison. Both compounds share a cyclohexenone core but differ in methyl substitution patterns:

Property 2,5,6,6-Tetramethylcyclohex-2-en-1-one 4,4,6,6-Tetramethylcyclohex-2-en-1-one
Substituent positions 2, 5, 6, 6 4, 4, 6, 6
Steric hindrance High (due to 2-methyl proximity to ketone) Moderate (4-methyl groups less obstructive)
Reactivity in iodination Likely slower (steric shielding) Efficient (optimized in model substrates)
Thermal stability Expected lower stability High (stable under standard conditions )

Key Research Findings

Synthetic Utility :

  • 4,4,6,6-Tetramethylcyclohex-2-en-1-one has been widely used as a substrate for iodination, enabling access to iodinated intermediates for natural product synthesis (e.g., stephacidin B analogs) . In contrast, the 2,5,6,6 isomer’s steric constraints may limit its direct application in analogous reactions.
  • Iodination of 4,4,6,6-tetramethylcyclohex-2-en-1-one proceeds efficiently under mild conditions (e.g., I₂, AgOTf), yielding >80% conversion . Comparable reactions with the 2,5,6,6 isomer would likely require harsher conditions due to reduced accessibility of the α-position.

Electronic Effects: The electron-withdrawing ketone group in both compounds polarizes the double bond, enhancing electrophilic reactivity.

Spectroscopic Data :

  • 4,4,6,6-Tetramethylcyclohex-2-en-1-one : Reported $^1$H NMR (CDCl₃) signals include δ 1.18 (s, 12H, CH₃) and δ 5.82 (t, J = 4.0 Hz, 1H, C=CH) . The 2,5,6,6 isomer would exhibit distinct splitting patterns due to altered substituent proximity.

Q & A

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration). Perform variable-temperature NMR to assess dynamic effects. Compare with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) and consult crystallographic data for conformational analysis .

Data Analysis & Critical Evaluation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Apply outlier tests (Grubbs’ test) and report R2^2 values to assess goodness-of-fit .

Q. How should researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Implement round-robin testing with standardized reagents and equipment. Use interlaboratory comparison (ILC) metrics like z-scores to quantify variability. Document deviations in reaction logs and publish detailed protocols with failure mode analysis .

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